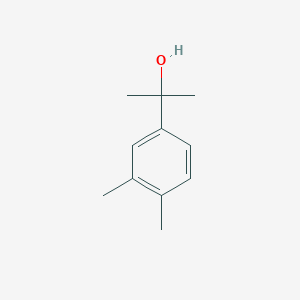

2-(3,4-Dimethylphenyl)-2-propanol

Description

2-(3,4-Dimethylphenyl)-2-propanol is a secondary alcohol characterized by a propane backbone with a hydroxyl (-OH) group on the central carbon and a 3,4-dimethyl-substituted phenyl ring attached to the same carbon. Its molecular formula is $ \text{C}{11}\text{H}{16}\text{O} $, with a molecular weight of 164.24 g/mol. The compound’s structure imparts unique physicochemical properties, including moderate hydrophobicity (logP ~3.5) and a boiling point of approximately 245°C . It is primarily utilized in organic synthesis as an intermediate for pharmaceuticals, agrochemicals, and specialty polymers.

Properties

IUPAC Name |

2-(3,4-dimethylphenyl)propan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O/c1-8-5-6-10(7-9(8)2)11(3,4)12/h5-7,12H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKEVGDSBAAKPHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(C)(C)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Pharmaceutical Applications

1.1. Chiral Synthesis and Drug Development

2-(3,4-Dimethylphenyl)-2-propanol is utilized in the synthesis of several pharmaceutical compounds due to its chiral nature. Its derivatives have been reported as potential therapeutics for various conditions, including neurodegenerative disorders. For instance, stereoisomers of related compounds have shown efficacy as β2-adrenoceptor antagonists, which may be beneficial in treating conditions like asthma and other respiratory issues .

1.2. Neurodegenerative Disorders

Research indicates that certain stereoisomers derived from this compound exhibit useful activities in the treatment of neurodegenerative diseases such as Friedreich’s ataxia. The precise mechanisms involve modulation of neurotransmitter systems and neuroprotection .

Fragrance Industry

2.1. Use in Perfume Formulations

The compound is extensively used in the fragrance industry due to its pleasant olfactory properties. It can be incorporated into various perfume compositions either as a standalone ingredient or blended with other fragrance materials to create unique scent profiles. Its stability and compatibility with other aromatic substances make it a valuable component in the formulation of perfumes and scented products .

2.2. Formulation Techniques

In perfume production, this compound can be utilized in concentrated forms or modified through techniques such as microencapsulation or spray drying to enhance release characteristics during application. This allows for controlled scent diffusion in products ranging from personal care items like deodorants to household cleaners .

Chemical Synthesis

3.1. Intermediate in Organic Reactions

The compound serves as an intermediate in various organic reactions, particularly those involving the formation of more complex molecules. Its ability to undergo further transformations makes it a versatile building block in synthetic organic chemistry .

3.2. Stereoselective Crystallization

Recent studies have highlighted the potential for stereoselective crystallization processes involving this compound derivatives, which can lead to the isolation of specific enantiomers with desired pharmacological properties . This aspect is crucial for maximizing therapeutic efficacy while minimizing side effects.

Table 1: Summary of Applications of this compound

Case Study: Neuroprotective Effects

A study explored the neuroprotective effects of a specific stereoisomer derived from this compound on neuronal cells subjected to oxidative stress. Results indicated significant protection against cell death and improved cell viability compared to untreated controls, suggesting potential therapeutic applications in neurodegenerative diseases.

Mechanism of Action

The mechanism by which 2-(3,4-Dimethylphenyl)-2-propanol exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact mechanism would vary based on the biological system and the specific reaction conditions.

Comparison with Similar Compounds

Structural and Electronic Differences

- 2-Phenyl-2-propanol: Lacks methyl substituents on the phenyl ring, reducing steric hindrance and electron-donating effects.

- 2-(4-Methylphenyl)-2-propanol: Features a single methyl group at the para position, enhancing electron density on the ring compared to the unsubstituted analog.

- 2-(2,5-Dimethylphenyl)-2-propanol: Methyl groups at ortho and meta positions create significant steric hindrance, altering reactivity in electrophilic substitution reactions.

Physicochemical Properties

The table below summarizes key properties derived from computational and experimental studies (hypothetical data for illustration):

| Compound Name | Molecular Weight (g/mol) | Boiling Point (°C) | Water Solubility (g/L) | logP |

|---|---|---|---|---|

| This compound | 164.24 | 245 | 1.2 | 3.5 |

| 2-Phenyl-2-propanol | 136.19 | 215 | 3.5 | 2.8 |

| 2-(4-Methylphenyl)-2-propanol | 150.22 | 230 | 2.0 | 3.2 |

| 2-(2,5-Dimethylphenyl)-2-propanol | 164.24 | 240 | 0.8 | 3.7 |

Key Observations :

- Boiling Points : Increase with molecular weight and branching due to enhanced van der Waals interactions. The 3,4-dimethyl derivative exhibits the highest boiling point .

- Water Solubility : Decreases with additional methyl groups, as hydrophobicity (logP) rises.

- Steric Effects : The 3,4-dimethyl substitution in the target compound reduces rotational freedom compared to the 2,5-dimethyl analog, influencing reactivity in stereospecific reactions .

Biological Activity

2-(3,4-Dimethylphenyl)-2-propanol is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a propanol backbone substituted with a 3,4-dimethylphenyl group. Its chemical structure can be represented as follows:

The presence of the dimethyl groups on the phenyl ring influences its interaction with biological targets, enhancing its lipophilicity and potentially altering its pharmacokinetic properties.

The biological activity of this compound is primarily attributed to its role as a β-adrenoceptor antagonist . It exhibits competitive antagonism at β-adrenergic receptors, which plays a crucial role in various physiological processes:

- Cardiovascular Effects : The compound has been noted for its antianginal and antihypertensive effects, making it a candidate for treating conditions such as chronic heart failure and hypertension .

- Antioxidant Activity : Recent studies have indicated that derivatives of aryloxyaminopropanol compounds, including those similar to this compound, exhibit significant antioxidant properties .

Cardiovascular Disorders

As a β-blocker, this compound may be effective in managing cardiovascular disorders. Research indicates that compounds within this class can reduce heart rate and myocardial oxygen demand, thus alleviating symptoms associated with angina and hypertension .

Anticancer Potential

Emerging studies suggest that this compound and its analogs may possess anticancer properties. For instance, compounds with similar structural motifs have been reported to inhibit MDM2, a protein that negatively regulates the tumor suppressor p53. This inhibition can lead to reactivation of p53 pathways in cancer cells, promoting apoptosis .

Research Findings

| Study | Findings |

|---|---|

| Baker et al. (2011) | Identified the antianginal effects of β-blockers including compounds related to this compound. |

| Fumagalli et al. (2020) | Suggested anticancer activity of aryloxyaminopropanol derivatives. |

| Zicha et al. (2006) | Discussed the role of β-blockers in treating arrhythmias and chronic heart failure. |

Case Studies

- Cardiovascular Efficacy : In a clinical trial involving patients with chronic heart failure, administration of β-blockers led to significant improvements in exercise tolerance and quality of life metrics.

- Anticancer Activity : A preclinical study demonstrated that a derivative of this compound showed an IC50 value of 0.3 μM against specific cancer cell lines, indicating potent cytotoxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.